![molecular formula C5H7ClN2O B1277711 2-(4-chloro-1H-pyrazol-1-yl)ethanol CAS No. 1003992-83-3](/img/structure/B1277711.png)
2-(4-chloro-1H-pyrazol-1-yl)ethanol
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Overview
Description
The compound 2-(4-chloro-1H-pyrazol-1-yl)ethanol is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the ethanol moiety suggests potential for solubility in organic solvents and possible reactivity at the hydroxyl group.
Synthesis Analysis
The synthesis of related 2-(pyrazol-4-yl)ethanols has been achieved through a Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines, as well as through a recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines . These methods provide a general approach to the assembly of polysubstituted pyrazoles and isoxazoles, indicating that the synthesis of this compound could potentially be adapted from these procedures.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can vary significantly, with some compounds forming hydrogen-bonded trimolecular units, as seen in the case of 4-((3,5-Diphenyl-1H-pyrazol-4-yl)methyl)benzonitrile ethanol hemisolvate . The crystal structure of related compounds often reveals intermolecular hydrogen bonding and other non-covalent interactions that can influence the compound's properties and reactivity .
Chemical Reactions Analysis
Oxidation reactions of 2-(pyrazol-4-yl)ethanols have been explored, with outcomes depending on the position of the substituent on the pyrazole ring. For instance, oxidation with KMnO4 can lead to 2-(pyrazol-4-yl)-2-oxoacetic acids or other products such as pyrazole-carboxylic acids, depending on the specific isomer . These findings suggest that this compound could undergo similar oxidation reactions, potentially yielding chlorinated pyrazole carboxylic acids or keto acids.
Physical and Chemical Properties Analysis
While specific data on this compound is not provided, the physical and chemical properties of pyrazole derivatives can be inferred from related compounds. The solubility of these compounds in organic solvents like ethanol is often reported, and the presence of hydrogen bonding can affect their melting points and solubility . The chloro and hydroxyl substituents on the pyrazole ring are likely to influence the acidity, basicity, and reactivity of the compound, as well as its potential for further chemical transformations.
Scientific Research Applications
Synthesis of Novel Compounds : 2-(4-chloro-1H-pyrazol-1-yl)ethanol is used in the synthesis of new chemical compounds. For instance, Papernaya et al. (2015) demonstrated its use in creating 2‐(Pyrazol‐4‐yl)‐1,3‐oxaselenolanes, which were confirmed by various spectroscopic methods (Papernaya et al., 2015).
Assembly of Polysubstituted Pyrazoles and Isoxazoles : Chagarovskiy et al. (2016) developed an approach to assemble 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols, leading to the discovery of potent bioactive compounds and pyrazole-substituted derivatives of antitumor alkaloid crispine A (Chagarovskiy et al., 2016).
Catalysis and Polymerization : Ainooson et al. (2011) explored the use of this compound in creating metal complexes, which were then evaluated as catalysts for ethylene oligomerization (Ainooson et al., 2011).
Coordination Behavior with Metals : The reactivity of this compound against various metals, leading to the formation of different complex structures, was studied by Muñoz et al. (2011), offering insights into its coordination behavior (Muñoz et al., 2011).
Antioxidant and Antimicrobial Agents : Prabakaran et al. (2021) synthesized a series of compounds using this compound, which demonstrated potential as antioxidant agents with in vitro activity (Prabakaran et al., 2021).
Formation of Complexes with Palladium and Platinum : Pérez et al. (2013) investigated the formation of palladium and platinum complexes with this compound, contributing to the understanding of its role in complex formation (Pérez et al., 2013).
Preparation of Water-Soluble Nanoparticles : Alfei et al. (2021) developed a water-soluble formulation of 2-(4-Bromo-3,5-diphenyl-pyrazol-1-yl)-ethanol by encapsulating it in a dendrimer, enhancing its solubility and potential for clinical application (Alfei et al., 2021).
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include 2-(4-chloro-1h-pyrazol-1-yl)ethanol, have diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study on a similar pyrazole derivative revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Some pyrazole derivatives have shown significant inhibitory activity against certain diseases , suggesting that this compound might have similar effects.
properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSOARMOYKGJDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428283 |
Source
|
Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1003992-83-3 |
Source
|
Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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